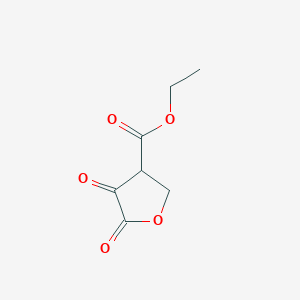

Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate

Description

Properties

CAS No. |

86387-69-1 |

|---|---|

Molecular Formula |

C7H8O5 |

Molecular Weight |

172.13 g/mol |

IUPAC Name |

ethyl 4,5-dioxooxolane-3-carboxylate |

InChI |

InChI=1S/C7H8O5/c1-2-11-6(9)4-3-12-7(10)5(4)8/h4H,2-3H2,1H3 |

InChI Key |

REFBOLOBVVBMCI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1COC(=O)C1=O |

Origin of Product |

United States |

Preparation Methods

Sodium Hydride-Mediated Multi-Step Synthesis

Process Description:

Athanasellis et al. (Synlett, 2002) and Mitsos et al. (J. Heterocyclic Chem., 2002) describe methods where O-protected hydroxy acids react with malonic esters in the presence of sodium hydride to form 2,4-dioxotetrahydrofuran-3-carboxylates. The reaction proceeds via formation of malonate anions and subsequent cyclization, releasing elemental hydrogen.Advantages:

High specificity and yields in small-scale laboratory settings.-

- Use of sodium hydride, which is highly flammable and requires strict anhydrous conditions.

- Generation of hydrogen gas necessitates special safety measures.

- Multi-step and costly reagents limit industrial scalability.

Sodium Hydride-Free Cyclization via Malonic Ethyl Ester Monopotassium Salt

Process Description:

Campbell et al. (J. Chem. Soc. Perkin Trans I, 1985) report a method starting from malonic ethyl ester monopotassium salt reacting with ethyl bromoacetate in boiling ethanol to form ethoxycarbonylmethyl ethyl malonate. This intermediate is then treated with potassium tert-butoxide in tert-butanol to form the potassium salt of the target compound, followed by acidification to yield ethyl 4,5-dioxotetrahydrofuran-3-carboxylate.Advantages:

Avoids sodium hydride, reducing flammability risks.Disadvantages:

Still involves multiple steps and expensive reagents, limiting cost-efficiency for industrial production.

Direct Condensation of Haloacetyl Chlorides with Malonic Esters (Sodium Methoxide Catalyzed)

Process Description:

A patented method (ES2546059T3) involves reacting haloacetyl chloride derivatives (where halogen = Cl, Br, or I) with malonic acid esters in the presence of sodium methoxide, optionally with a solvent. The reaction mixture is then hydrolyzed with water, and the product is isolated by separation.-

- Fewer steps compared to previous methods.

- Uses sodium methoxide, which is less hazardous than sodium hydride.

- Amenable to scale-up and industrial application.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| (i) | Haloacetyl chloride + malonic ester + NaOMe | Formation of intermediate adduct |

| (ii) | Addition of water | Hydrolysis and cyclization |

| (iii) | Separation | Isolation of this compound |

- Notes: This method is considered more cost-effective and safer for industrial production due to milder conditions and fewer hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex furan derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,3,4,5-tetracarboxylic acid, while reduction may produce ethyl 4,5-dihydroxyfuran-3-carboxylate.

Scientific Research Applications

Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 4,5-dioxotetrahydrofuran-3-carboxylate exerts its effects involves interactions with various molecular targets. The compound’s keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate with structurally related compounds from the evidence, focusing on molecular features and applications.

Ethyl 3-Amino-5,5-Difluoro-4,5,6,7-Tetrahydrobenzofuran-2-carboxylate (CAS 1919864-85-9)

- Molecular Formula: C₁₁H₁₃F₂NO₃ .

- Key Features: A benzofuran ring fused to a cyclohexene system, with an amino group at position 3, two fluorine atoms at position 5, and an ethyl carboxylate at position 2.

- Applications: The amino and fluorine substituents suggest utility as a pharmacophore in drug discovery (e.g., protease inhibitors) or as a fluorinated building block in agrochemicals .

- Contrast with Target: Unlike the target compound’s oxo groups, this analog’s amino group enables nucleophilic reactivity, while fluorine atoms enhance metabolic stability.

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Furan-3-carboxylate (CAS 1351353-51-9)

- Molecular Formula : C₁₃H₁₉BO₅ .

- Key Features : A furan ring substituted with a boronic ester (dioxaborolane) at position 5 and an ethyl carboxylate at position 3.

- Applications : The boronic ester group facilitates Suzuki-Miyaura cross-coupling reactions, making it valuable in synthesizing biaryl compounds for materials science or drug development .

- Contrast with Target : The boron-containing substituent enables distinct reactivity (e.g., C–C bond formation), whereas the target’s oxo groups may participate in condensation or cyclization reactions.

Ethyl 2-[3-(5-Ethylfuran-2-yl)Propanoylamino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-carboxylate (CAS 708287-90-5)

- Molecular Formula: C₂₀H₂₅NO₄S .

- Key Features : A benzothiophene ring fused to a cyclohexene system, with an amide-linked 5-ethylfuran moiety and an ethyl carboxylate.

- Contrast with Target : The benzothiophene core and extended alkyl chain increase lipophilicity (XLogP3 = 4.9 ), unlike the target’s smaller, more polar tetrahydrofuran system.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity: The target’s oxo groups render it electrophilic, enabling participation in Knoevenagel condensations or Paal-Knorr pyrrole synthesis, whereas boron- or fluorine-containing analogs (e.g., ) exhibit specialized reactivity for cross-coupling or stabilization.

- Pharmacological Potential: Analogs like the benzothiophene derivative (XLogP3 = 4.9 ) highlight the role of lipophilicity in drug design, a property the target compound may lack due to its polar oxo groups.

Notes

- Functional group diversity (e.g., oxo vs. boronic ester) dictates distinct synthetic and industrial applications.

- Further experimental studies are needed to validate the target compound’s physicochemical properties and reactivity.

Biological Activity

Ethyl 4,5-dioxotetrahydrofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The following scheme outlines a common synthetic pathway:

- Starting Materials : Ethyl acetoacetate and an aldehyde are reacted in the presence of a base.

- Cyclization : The resulting intermediate undergoes cyclization to form the dioxotetrahydrofuran ring.

- Carboxylation : The final step involves the introduction of a carboxylate group.

This method yields the compound with good purity and yield, making it suitable for further biological evaluation.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies show that it exhibits significant activity against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 18 | 16 |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 45 | 40 |

| 50 | 70 | 65 |

| 100 | 85 | 80 |

These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases.

Antioxidant Activity

The antioxidant properties were assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. This compound showed a significant scavenging effect:

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 80 |

This indicates that the compound can act as a free radical scavenger, which is beneficial in preventing oxidative stress-related conditions.

Case Study: Antimicrobial Efficacy

A recent study evaluated the effectiveness of this compound in treating bacterial infections in mice. The compound was administered at varying doses over a week, and results indicated a significant reduction in bacterial load compared to control groups. The study concluded that this compound could be developed into a novel antibiotic treatment.

Case Study: Anti-inflammatory Effects in Vivo

In another investigation, researchers explored the anti-inflammatory effects of this compound in an animal model of arthritis. Mice treated with the compound exhibited reduced swelling and joint inflammation compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.